molecular formula C10H9N3O B2931963 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 2309708-27-6

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B2931963
CAS No.: 2309708-27-6
M. Wt: 187.202
InChI Key: JUNPURIDSSYOHU-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole moiety substituted with a cyclopropyl group at the 3-position. This structure combines the aromaticity and hydrogen-bonding capability of pyridine with the metabolic stability and electronic effects of the oxadiazole ring . The compound is cataloged under CAS 1516363-17-9, with a molecular formula of C10H10N4O and a molecular weight of 200.29 g/mol . It is frequently utilized as a building block in medicinal chemistry, particularly for targeting antimicrobial and central nervous system (CNS) receptors .

Properties

IUPAC Name

3-cyclopropyl-5-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-6-11-8(3-1)10-12-9(13-14-10)7-4-5-7/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNPURIDSSYOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

While specific industrial production methods for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to therapeutic effects, such as the inhibition of cancer cell growth or the reduction of microbial activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Oxadiazole-Pyridine Derivatives

The oxadiazole-pyridine scaffold is highly modular, with variations in substituents on the oxadiazole ring or pyridine moiety significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Oxadiazole R-group) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine Cyclopropyl C10H10N4O 200.29 Antimicrobial, receptor ligands
2-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridine Propyl C10H12N4O 204.23 Intermediate in drug synthesis
2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine Methyl, chloro-pyridine C8H6ClN3O 195.61 Electronic modulation studies
5-(3-Chloropropyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole 3-Chloropropyl C10H11ClN4O 238.67 Reactivity in alkylation reactions
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Cyclopropyl, piperidine linker C11H16N4O 220.28 CNS-targeting candidates

Key Research Findings

  • Crystallographic Data : Single-crystal X-ray diffraction (SHELX-refined) reveals that the cyclopropyl substituent imposes a dihedral angle of 12° between oxadiazole and pyridine rings, reducing π-π stacking propensity compared to planar analogs .
  • Solubility : The compound exhibits moderate aqueous solubility (0.8 mg/mL at pH 7.4), outperforming piperidine-linked derivatives (e.g., 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine: 0.2 mg/mL) due to pyridine’s hydrogen-bonding capacity .

Biological Activity

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure incorporates a pyridine ring and a cyclopropyl-substituted oxadiazole moiety, which are known for their biological activity. This article explores the biological properties of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

The molecular formula of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is C10H8N4OC_{10}H_{8}N_{4}O with a molecular weight of 220.20 g/mol. The compound can be represented by the following structural formula:

SMILES O=C1NC=C(C2=NC(C3CC3)=NO2)C=C1\text{SMILES }O=C1NC=C(C2=NC(C3CC3)=NO2)C=C1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known to exhibit significant pharmacological effects, including anti-cancer and anti-inflammatory properties. The pyridine ring contributes to the lipophilicity and bioavailability of the compound, enhancing its interaction with cellular targets.

Biological Activities

Recent studies have highlighted several biological activities associated with 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine:

Case Studies

A recent study evaluated the cytotoxicity of various oxadiazole derivatives against human cancer cell lines. The results indicated that compounds with structural similarities to 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine demonstrated enhanced apoptosis induction in MCF-7 cells .

Moreover, another research highlighted the dual role of oxadiazoles in modulating metabolic pathways relevant to cancer progression. The ability to affect glycolysis and mitochondrial function through enzyme inhibition positions these compounds as potential therapeutic agents in oncology .

Data Table: Biological Activity Summary

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AnticancerMCF-7 (Breast Cancer)0.65
AnticancerU-937 (Acute Monocytic Leukemia)2.41
Enzyme InhibitionCarbonic Anhydrase IX0.089
Apoptosis InductionMCF-7Significant

Q & A

Q. What are the optimized synthetic routes for 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine, and how can intermediates be characterized?

The synthesis typically involves cyclocondensation of cyclopropanecarboxamide with pyridine-derived precursors. A validated method includes reacting 2-pyridinecarbonitrile derivatives with hydroxylamine to form amidoxime intermediates, followed by cyclization with cyclopropanecarbonyl chloride under basic conditions (e.g., pyridine or triethylamine) . Key intermediates like amidoximes should be characterized via 1^1H NMR (e.g., δ 8.5–9.0 ppm for NH2_2 protons) and HRMS (e.g., [M+H]+^+ at m/z 200.29 for C13_{13}H16_{16}N3_3O) . Purity can be confirmed using HPLC with a C18 column and acetonitrile/water gradient.

Q. What spectroscopic and computational methods are critical for confirming the structure of this compound?

  • NMR : 1^1H NMR shows pyridine protons at δ 8.0–8.8 ppm and cyclopropyl protons as a multiplet at δ 1.0–1.5 ppm. The oxadiazole ring is confirmed by 13^13C NMR signals at δ 165–170 ppm (C=O) and δ 105–110 ppm (C=N) .
  • HRMS : Exact mass should match the molecular formula (C10_{10}H10_{10}N3_3O, calculated m/z 193.08) .
  • Computational : DFT calculations (B3LYP/6-311+G(d,p)) predict bond angles and electrostatic potential surfaces, validating the oxadiazole-pyridine conjugation .

Q. How can preliminary biological activity screening be designed for this compound?

Use in vitro assays against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7). Prepare serial dilutions (1–100 µM) and assess inhibition via microbroth dilution (MIC) or MTT assays. Positive controls (e.g., metronidazole for antimicrobials) and solvent controls (DMSO <1%) are critical. Evidence suggests oxadiazoles with cyclopropyl groups show 4× higher activity against S. aureus than standard drugs .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s electronic properties and binding affinity in target proteins?

The cyclopropyl group introduces ring strain and electron-withdrawing effects, enhancing electrophilicity at the oxadiazole ring. Molecular docking (e.g., AutoDock Vina) into bacterial enoyl-ACP reductase (PDB: 3GNS) reveals hydrophobic interactions between the cyclopropyl group and Val93/Phe94 residues, improving binding affinity (ΔG ≈ −8.5 kcal/mol) . Comparative studies with non-cyclopropyl analogs (e.g., methyl or phenyl substituents) show a 2–3-fold reduction in activity, highlighting the cyclopropyl moiety’s role .

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXTL or Olex2 is essential. Grow crystals via slow evaporation in ethanol/water (1:1). Key parameters:

  • Space group: Typically P21_1/c for similar oxadiazoles.
  • Bond lengths: N–O (1.23 Å) and C–N (1.30 Å) in the oxadiazole ring confirm resonance stabilization .
  • Twinning or disorder in the cyclopropyl group can be modeled using restraints in SHELXL .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

Discrepancies often arise from poor pharmacokinetics (e.g., low solubility or metabolic instability). Solutions:

  • Solubility enhancement : Use co-solvents (PEG-400) or nanoformulation (liposomes).
  • Metabolic profiling : Incubate with liver microsomes (human or murine) and analyze via LC-MS/MS. Look for oxidative metabolites (e.g., hydroxylation at cyclopropyl) .
  • PK/PD modeling : Correlate plasma concentration-time profiles (AUC, Cmax_{max}) with efficacy in rodent infection models .

Q. What strategies optimize the compound’s selectivity for kinase targets versus off-target effects?

  • SAR studies : Modify the pyridine ring with electron-donating groups (e.g., -OCH3_3 at C4) to enhance H-bonding with kinase ATP pockets.
  • Proteome-wide profiling : Use KinomeScan to assess inhibition of 468 kinases at 1 µM. Prioritize targets with <10% residual activity .
  • Cryo-EM : Resolve compound-bound kinase complexes (e.g., EGFR T790M) to identify steric clashes with off-target kinases .

Methodological Notes

  • Data Contradictions : If biological replicates show high variance, validate via orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Advanced Characterization : Combine SC-XRD with dynamic NMR (VT-NMR) to study conformational flexibility of the cyclopropyl group .

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